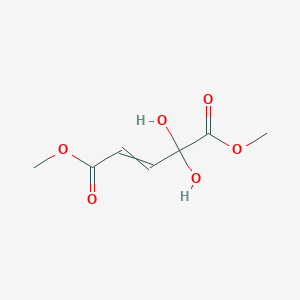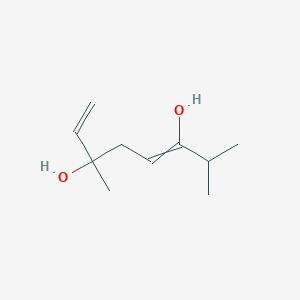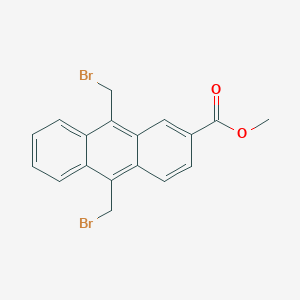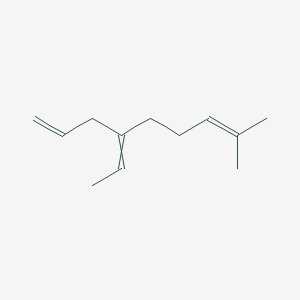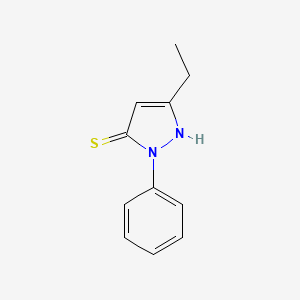
5-ethyl-2-phenyl-1H-pyrazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-phenyl-1H-pyrazole-3-thione is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of both nitrogen and sulfur atoms in the pyrazole ring contributes to its diverse reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-phenyl-1H-pyrazole-3-thione typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, may be employed to improve the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-2-phenyl-1H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives .
Applications De Recherche Scientifique
5-ethyl-2-phenyl-1H-pyrazole-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-ethyl-2-phenyl-1H-pyrazole-3-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The pyrazole ring can also interact with receptors and enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-5-phenyl-1H-pyrazole: Similar structure but lacks the thione group.
5-phenyl-1H-pyrazole-3-carboxylate: Contains a carboxylate group instead of a thione group
Uniqueness
5-ethyl-2-phenyl-1H-pyrazole-3-thione is unique due to the presence of both an ethyl group and a thione group, which contribute to its distinct reactivity and potential biological activities. The combination of these functional groups enhances its versatility in chemical synthesis and its potential as a bioactive compound .
Propriétés
Numéro CAS |
478398-07-1 |
|---|---|
Formule moléculaire |
C11H12N2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
5-ethyl-2-phenyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C11H12N2S/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-8,12H,2H2,1H3 |
Clé InChI |
GCGBJVMZPBTFGW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=S)N(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



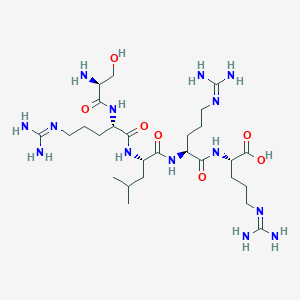
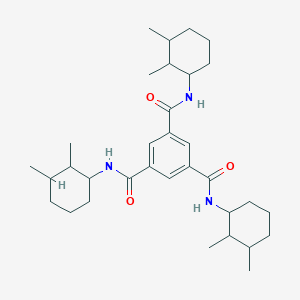
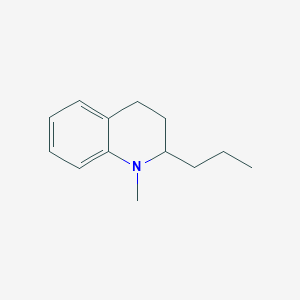

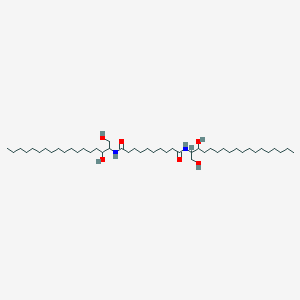
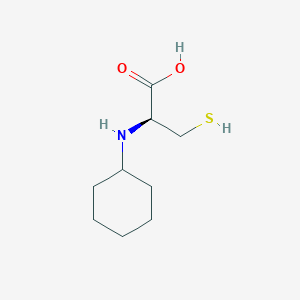
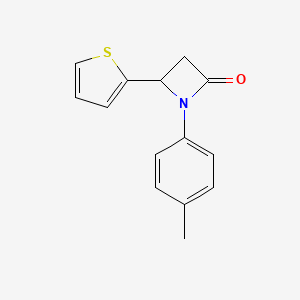
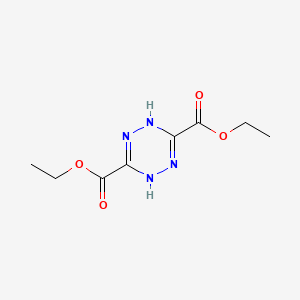
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
